molecular formula C4H11Cl2F3N2 B2372211 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride CAS No. 1311316-33-2

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride

Cat. No.: B2372211
CAS No.: 1311316-33-2
M. Wt: 215.04
InChI Key: BFUUYDNVHPDETI-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2F3N2 and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of trifluoromethyl groups and diamine functionality, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride typically involves the reaction of 4,4,4-trifluorobutanal with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the diamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables the compound to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

4,4,4-Trifluorobutane-1,3-diamine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of trifluoromethyl and diamine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,4,4-trifluorobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)3(9)1-2-8;;/h3H,1-2,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUYDNVHPDETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-33-2
Record name 4,4,4-trifluorobutane-1,3-diamine dihydrochloride
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